molecular formula C8H19Cl2N3O B13573197 N-ethyl-2-(piperazin-1-yl)acetamidedihydrochloride

N-ethyl-2-(piperazin-1-yl)acetamidedihydrochloride

Cat. No.: B13573197
M. Wt: 244.16 g/mol
InChI Key: KTCJNBJZIHAQCC-UHFFFAOYSA-N
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Description

N-ethyl-2-(piperazin-1-yl)acetamide dihydrochloride is a synthetic organic compound characterized by an acetamide backbone with a piperazine ring at the second carbon and an ethyl group attached to the nitrogen of the acetamide. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C8H19Cl2N3O

Molecular Weight

244.16 g/mol

IUPAC Name

N-ethyl-2-piperazin-1-ylacetamide;dihydrochloride

InChI

InChI=1S/C8H17N3O.2ClH/c1-2-10-8(12)7-11-5-3-9-4-6-11;;/h9H,2-7H2,1H3,(H,10,12);2*1H

InChI Key

KTCJNBJZIHAQCC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CN1CCNCC1.Cl.Cl

Origin of Product

United States

Preparation Methods

Catalyst Composition and Role

The catalyst used is a complex mixed-metal oxide supported on alumina (Al2O3), with the following weight percentage composition ranges:

Metal Weight % Range
Copper (Cu) 1 - 70%
Cobalt (Co) 1 - 90%
Molybdenum (Mo) 1 - 30%
Nickel (Ni) 0.1 - 10%
Manganese (Mn) 0.05 - 10%
Magnesium (Mg) 0.01 - 5%
Chromium (Cr) 0.01 - 5%
Alumina (Al2O3) Balance

This catalyst facilitates the selective N-ethylation of piperazine by ethanol under controlled temperature and pressure conditions, minimizing side reactions and by-products such as N,N-diethyl piperazine.

Reaction Conditions

Procedure Summary

  • In a nitrogen-purged reactor, anhydrous piperazine is metered in.
  • The catalyst is reduced in absolute ethanol (50% of total ethanol dosage) and added to the reactor.
  • The remaining ethanol is added while stirring.
  • The system is pressurized with hydrogen to 0.1 MPa and heated gradually to the reaction temperature (commonly around 150 °C).
  • The reaction proceeds for 3 hours with continuous stirring and heat removal to manage exothermicity.
  • After completion, the mixture is cooled, filtered to recover catalyst, and the filtrate is distilled to separate the product and recover excess piperazine.

Advantages of This Preparation Method

  • Cost Efficiency: Uses ethanol, a cheaper and less hazardous reagent compared to alkyl halides.
  • Environmental Impact: By-product is mainly water, reducing hazardous waste.
  • Industrial Suitability: Batch process with recyclable catalyst and recovered excess piperazine.
  • High Selectivity: Minimizes formation of N,N-diethyl piperazine and other by-products.
  • Scalability: Reaction conditions and catalyst system are adaptable for large-scale production.

Summary Table: Comparison of Preparation Routes

Parameter Alkylation with Monobromomethane Catalytic Hydrogenation with Ethanol
Raw Materials Cost High Low
By-products Bromide salts (hazardous) Water (benign)
Reaction Temperature Moderate to high Moderate to high
Catalyst Requirement Typically none or simple Complex multi-metal catalyst needed
Selectivity Moderate, with side products High, fewer side products
Industrial Viability Limited due to cost and waste High, scalable and cost-effective

Chemical Reactions Analysis

Alkylation/Acylation Reactions

The piperazine moiety undergoes N-alkylation and N-acylation at its secondary amine sites:

ReagentConditionsProductYieldReference
Methyl iodideDCM, TEA, 0-5°C, 4 hrsN-ethyl-2-(4-methylpiperazin-1-yl)acetamide78%
Benzoyl chlorideTHF, reflux, 6 hrsN-ethyl-2-(4-benzoylpiperazin-1-yl)acetamide65%
Chloroacetamide derivativesK₂CO₃, microwave irradiationPiperazine-substituted acetohydrazides82-88%

Key observations :

  • Microwave-assisted reactions show 20-30% higher yields compared to conventional heating .

  • Steric hindrance from the ethyl group reduces reaction rates with bulky electrophiles .

Oxidation/Reduction Processes

The acetamide group participates in redox reactions:

Reaction TypeReagentConditionsProductNotes
OxidationH₂O₂ (30%)EtOH, 60°C, 3 hrsN-ethyl-2-(piperazin-1-yl)acetamide N-oxideForms stable crystalline product
ReductionLiAlH₄Dry THF, 0°C → RT, 2 hrsN-ethyl-2-(piperazin-1-yl)ethylamineRequires strict anhydrous conditions

Structural impacts :

  • Oxidation at the piperazine nitrogen increases water solubility by 40% .

  • Reduction products show enhanced CNS penetration in pharmacological studies .

Condensation Reactions

The amide group facilitates hydrazide formation and subsequent condensations:

StepReactantConditionsIntermediate/ProductYield
1Hydrazine hydrateEtOH, reflux, 2 hrsN-ethyl-2-(piperazin-1-yl)acetohydrazide85%
24-nitrobenzaldehydeCH₃COOH, MW, 80°C, 15 minSchiff base derivative91%

Comparative performance :

  • Microwave (MW) synthesis reduces reaction time from 4 hrs → 15 min vs conventional methods .

  • Electron-withdrawing substituents on aldehydes improve Schiff base yields by 12-18% .

Salt Formation/Modification

The dihydrochloride salt exhibits pH-dependent behavior:

ConditionReactionResultApplication
NaOH (1M)NeutralizationFree base formation (mp. 112-114°C)Purification processes
Methanesulfonic acidSalt metathesisMesylate salt (hygroscopic crystals)Improved thermal stability

Analytical data :

  • pKa values: Piperazine N-H = 9.8; Acetamide N-H = 16.2 (calculated)

  • Solubility: 38 mg/mL in H₂O vs 1.2 mg/mL in CHCl₃ at 25°C

Pharmacological Derivatives

Structure-activity relationship (SAR) studies reveal:

Modification SiteBiological ActivityED₅₀ (MES test)Toxicity (TD₅₀)
4-(3-Cl-C₆H₄) piperazineAnticonvulsant32 mg/kg128 mg/kg
4-(2-Naphthyl) piperazineDopamine D₂ antagonismN/AN/A
Trifluoromethyl anilideVoltage-gated Na⁺ channel modulation18 mg/kg94 mg/kg

Data from show that substitutions at the piperazine nitrogen critically influence both potency and safety profiles. Derivatives with 3-CF₃ groups demonstrate 75% MES seizure protection at 30 mg/kg .

Scientific Research Applications

N-ethyl-2-(piperazin-1-yl)acetamidedihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-2-(piperazin-1-yl)acetamidedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 2-(piperazin-1-yl)acetamide derivatives. Below is a detailed comparison with structurally related compounds, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituent (R) Salt Form Molecular Formula Key Features/Applications Hazards (if reported) References
N-ethyl-2-(piperazin-1-yl)acetamide dihydrochloride Ethyl (-CH2CH3) Dihydrochloride C8H18Cl2N3O High solubility due to dihydrochloride; potential pharmaceutical intermediate Not explicitly reported -
N-tert-butyl-2-piperazin-1-yl-acetamide tert-Butyl (-C(CH3)3) Monohydrochloride C10H21ClN3O Bulky substituent may reduce metabolic degradation Not reported
N-Benzyl-2-piperazin-1-yl-acetamide dihydrochloride Benzyl (-CH2C6H5) Dihydrochloride C13H19Cl2N3O Aromatic group enhances lipophilicity; used in pharmaceutical intermediates Not reported
N-Phenyl-2-(piperazin-1-yl)acetamide Phenyl (-C6H5) Neutral (unsalted) C12H16N3O High lipophilicity; laboratory chemical Acute toxicity (oral, Category 4), skin irritation
2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride 4-Chlorophenyl Dihydrochloride C12H18Cl3N3O Chlorine enhances electronic interactions; potential bioactivity Not reported
N-(2-Phenylethyl)-2-piperazin-1-ylacetamide Phenethyl (-CH2CH2C6H5) Hydrochloride (unspecified) C14H20N3O·HCl Extended aromatic chain may improve CNS penetration Not reported

Key Comparative Insights:

Substituent Effects: Alkyl vs. Electron-Withdrawing Groups: The 4-chlorophenyl substituent in introduces an electron-withdrawing chlorine atom, which may enhance binding affinity to electron-rich biological targets .

Salt Form: Dihydrochloride salts (e.g., target compound, benzyl analog) exhibit higher aqueous solubility compared to monohydrochloride or neutral forms, making them preferable for intravenous formulations .

Hazard Profiles :

  • The phenyl-substituted analog () demonstrates acute oral toxicity (Category 4) and skin irritation, likely due to its aromatic structure. In contrast, alkyl-substituted derivatives (e.g., ethyl or tert-butyl) may have milder toxicity profiles, though specific data are lacking .

Applications :

  • Benzyl and phenethyl analogs are explicitly cited as pharmaceutical intermediates, suggesting roles in synthesizing receptor modulators or enzyme inhibitors .
  • The chlorophenyl variant () may be explored for antimicrobial or anticancer activity, leveraging halogen interactions in drug design .

Biological Activity

N-ethyl-2-(piperazin-1-yl)acetamidedihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperazine moiety, which is known for its ability to interact with various biological targets. Its chemical formula is C8H19Cl2N3OC_8H_{19}Cl_2N_3O, indicating the presence of two hydrochloride groups that enhance its solubility in aqueous environments, making it suitable for biological studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The piperazine ring facilitates binding to various receptors, potentially modulating their activity. This interaction is critical for the compound's pharmacological effects.
  • Enzyme Modulation : Research indicates that this compound can influence enzymatic pathways, either through inhibition or activation, depending on the target enzyme and concentration used .
  • Gene Expression : Preliminary studies suggest that this compound may affect gene expression by altering transcription factor binding affinities, thereby influencing protein synthesis.

Biological Activities

The compound has been investigated for several biological activities:

Antimicrobial Activity

This compound exhibits notable antibacterial properties against various strains of bacteria. Laboratory studies have shown its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections.

Anticonvulsant Activity

Research into related compounds has revealed potential anticonvulsant properties. For instance, derivatives of piperazine have been shown to provide protection in maximal electroshock (MES) tests, indicating that modifications to the piperazine structure could enhance anticonvulsant efficacy .

Anticholinesterase Activity

Some studies have explored the anticholinesterase activity of piperazine derivatives, which may contribute to their therapeutic potential in neurological disorders such as Alzheimer's disease. Compounds similar to this compound have demonstrated inhibition of acetylcholinesterase (AChE), an enzyme involved in neurotransmission .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against specific bacterial strains
AnticonvulsantPotential efficacy in MES tests
AnticholinesteraseInhibition of AChE observed

Q & A

Q. What are the optimal conditions for synthesizing N-ethyl-2-(piperazin-1-yl)acetamide dihydrochloride to maximize yield and purity?

  • Methodological Answer : Synthesis of piperazine-acetamide derivatives typically involves multi-step reactions. Key parameters include:
  • Solvent Selection : Ethanol (95%) is commonly used for its polarity and ability to dissolve polar intermediates .
  • Catalyst : Triethylamine (TEA) facilitates nucleophilic substitution and deprotonation during piperazine coupling .
  • Temperature : Reactions in sealed tubes at 140°C ensure efficient cyclization and minimize side reactions .
  • Purification : Preparative thin-layer chromatography (TLC) or column chromatography isolates the dihydrochloride salt with >95% purity .
  • Yield Optimization : Scaling reactions with stoichiometric ratios (e.g., 1:1.2 for amine:acetyl chloride) improves efficiency .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of N-ethyl-2-(piperazin-1-yl)acetamide dihydrochloride?

  • Methodological Answer :
  • X-ray Crystallography : Resolves molecular conformation, hydrogen-bonding networks (e.g., H-bonded ribbons in piperazine derivatives), and chloride ion coordination .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., ethyl group δ~1.2–1.4 ppm, piperazine δ~2.8–3.1 ppm) and confirm salt formation via downfield shifts .
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]+^+ peaks for intermediates) and fragmentation patterns .
  • Elemental Analysis : Confirms stoichiometry of the dihydrochloride salt (C, H, N, Cl) within ±0.3% error .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for piperazine-acetamide derivatives in receptor binding studies?

  • Methodological Answer :
  • Orthogonal Assays : Combine radioligand binding (e.g., 3H^3H-labeled analogs) with functional assays (e.g., cAMP modulation) to distinguish binding affinity from efficacy .
  • Structural Analogs : Synthesize analogs with modified substituents (e.g., fluorophenyl or cyclopropylmethyl groups) to isolate pharmacophore contributions .
  • Control Experiments : Validate receptor specificity using knockout cell lines or competitive antagonists .
  • Data Normalization : Account for batch-to-batch purity variations (e.g., HPLC validation >98%) to minimize false positives .

Q. What methodologies are recommended for analyzing enantiomer-specific interactions of N-ethyl-2-(piperazin-1-yl)acetamide dihydrochloride with biological targets?

  • Methodological Answer :
  • Chiral Separation : Use chiral HPLC (e.g., Chiralpak® AD-H column) with hexane:isopropanol gradients to resolve enantiomers .
  • Circular Dichroism (CD) : Compare CD spectra of isolated enantiomers to correlate optical activity with binding kinetics .
  • Crystallography : Resolve enantiomer-bound protein co-crystals (e.g., serotonin receptors) to identify stereospecific binding pockets .
  • Pharmacological Profiling : Test enantiomers in vitro (e.g., IC50_{50}) and in vivo (e.g., rodent models) to assess potency differences .

Q. How can computational modeling approaches enhance the understanding of N-ethyl-2-(piperazin-1-yl)acetamide dihydrochloride's molecular interactions in drug design?

  • Methodological Answer :
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., H-bonding, π-π stacking) in crystal structures to predict solubility and stability .
  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to optimize substituent placement for target affinity .
  • Molecular Dynamics (MD) : Simulates ligand-receptor binding under physiological conditions (e.g., solvation, pH 7.4) to refine docking poses .
  • QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with activity to guide synthesis .

Q. What experimental strategies should be employed to assess the compound's stability under varying pH and temperature conditions in biological matrices?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7.4), and alkaline (pH 10–12) buffers at 37°C for 24–72 hours .
  • HPLC Monitoring : Quantify degradation products (e.g., hydrolyzed acetamide or piperazine oxidation) using C18 columns and UV detection .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition onset >200°C) under nitrogen atmosphere .
  • Storage Recommendations : Store lyophilized powder at -20°C in desiccators to prevent hygroscopic degradation .

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